Dibenz(a,h)anthracene, 7-fluoro-
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Overview
Description
Dibenz(a,h)anthracene, 7-fluoro- is a fluorinated derivative of dibenz(a,h)anthracene, a polycyclic aromatic hydrocarbon (PAH) PAHs are organic compounds containing multiple aromatic rings Dibenz(a,h)anthracene is known for its carcinogenic properties and is often studied in environmental and health sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenz(a,h)anthracene, 7-fluoro- typically involves the fluorination of dibenz(a,h)anthracene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of fluorinated PAHs like dibenz(a,h)anthracene, 7-fluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,h)anthracene, 7-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to less oxidized forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Dibenz(a,h)anthracene, 7-fluoro- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorination on PAHs.
Biology: The compound is studied for its interactions with biological systems, including its potential mutagenic and carcinogenic effects.
Medicine: Research is conducted to understand its role in cancer development and to explore potential therapeutic interventions.
Industry: Fluorinated PAHs are investigated for their use in materials science, including the development of advanced polymers and electronic materials.
Mechanism of Action
The mechanism of action of dibenz(a,h)anthracene, 7-fluoro- involves its interaction with cellular components. The compound can intercalate into DNA, causing mutations and potentially leading to cancer. The fluorine atom may enhance its binding affinity to DNA and other molecular targets, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dibenz(a,h)anthracene: The non-fluorinated parent compound.
Benzo(a)pyrene: Another well-known carcinogenic PAH.
Fluoranthene: A PAH with a similar structure but different ring arrangement.
Uniqueness
Dibenz(a,h)anthracene, 7-fluoro- is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorination can enhance the compound’s stability, reactivity, and interactions with biological systems, making it a valuable subject for research in various fields.
Properties
CAS No. |
63348-49-2 |
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Molecular Formula |
C22H13F |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
14-fluoronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H13F/c23-22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13H |
InChI Key |
OMXXKQQAUPRJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3F |
Origin of Product |
United States |
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